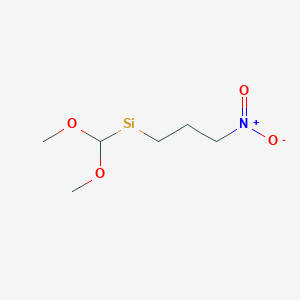
CID 18388493
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(DIMETHOXYMETHYL)(3-NITROPROPYL)SILANE is a specialized organosilicon compound that features both methoxy and nitropropyl functional groups attached to a silicon atom. This compound is known for its unique chemical properties and versatility in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (DIMETHOXYMETHYL)(3-NITROPROPYL)SILANE typically involves the reaction of dimethoxymethylsilane with 3-nitropropyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of (DIMETHOXYMETHYL)(3-NITROPROPYL)SILANE involves large-scale synthesis using advanced chemical reactors. The process includes the purification of raw materials, precise control of reaction parameters, and efficient separation techniques to isolate the final product. The use of automated systems and continuous monitoring ensures consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
(DIMETHOXYMETHYL)(3-NITROPROPYL)SILANE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(DIMETHOXYMETHYL)(3-NITROPROPYL)SILANE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (DIMETHOXYMETHYL)(3-NITROPROPYL)SILANE involves its interaction with various molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the nitro group can undergo redox reactions. These interactions enable the compound to modify surfaces, enhance adhesion, and participate in catalytic processes .
Comparison with Similar Compounds
(DIMETHOXYMETHYL)(3-NITROPROPYL)SILANE can be compared with other similar compounds such as:
3-Aminopropyltriethoxysilane (APTES): Known for its use in surface modification and as a catalyst in sol-gel polymerization.
Triethoxy(octyl)silane (OCTEOS): Used for enhancing hydrophobic properties and improving adhesion.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Employed in rubber compounding for improved mechanical properties.
The uniqueness of (DIMETHOXYMETHYL)(3-NITROPROPYL)SILANE lies in its combination of methoxy and nitropropyl groups, which provide a distinct set of chemical properties and reactivity compared to other silanes.
Properties
Molecular Formula |
C6H13NO4Si |
|---|---|
Molecular Weight |
191.26 g/mol |
InChI |
InChI=1S/C6H13NO4Si/c1-10-6(11-2)12-5-3-4-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
CFEOFDKDFQKZJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















